molecular formula C8H13F3O3 B12572154 Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester CAS No. 197785-82-3

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester

Cat. No.: B12572154
CAS No.: 197785-82-3
M. Wt: 214.18 g/mol
InChI Key: FWPDFCSSQIUIGD-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is a fluorinated organic compound. It is known for its unique chemical structure, which includes a trifluoromethyl group and a hydroxy group attached to a propanoic acid backbone. This compound is used in various scientific and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.

    Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-, potassium salt: Contains a potassium salt instead of an ester group.

Uniqueness

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl ester group provides different steric and electronic properties compared to other similar compounds, making it suitable for specific applications in research and industry.

Properties

CAS No.

197785-82-3

Molecular Formula

C8H13F3O3

Molecular Weight

214.18 g/mol

IUPAC Name

butyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C8H13F3O3/c1-3-4-5-14-6(12)7(2,13)8(9,10)11/h13H,3-5H2,1-2H3

InChI Key

FWPDFCSSQIUIGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(C(F)(F)F)O

Origin of Product

United States

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